2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine

Physicochemical Property Differentiation ADME Profiling Lipophilicity Optimization

2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine (CAS 52333-52-5, CHEMBL3244983) is a fluorinated heterocyclic compound consisting of an oxazolo[4,5-b]pyridine core substituted at the 2-position with a 2,4-difluorophenyl group. This scaffold is recognized as a privileged pharmacophore in drug discovery, frequently deployed as a bioisostere to benzoxazoles and purines.

Molecular Formula C12H6F2N2O
Molecular Weight 232.18 g/mol
CAS No. 52333-52-5
Cat. No. B3270237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine
CAS52333-52-5
Molecular FormulaC12H6F2N2O
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C12H6F2N2O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H
InChIKeyDSJRMXZMUUGBRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine (CAS 52333-52-5): Procurement Specifications and Baseline Differentiation


2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine (CAS 52333-52-5, CHEMBL3244983) is a fluorinated heterocyclic compound consisting of an oxazolo[4,5-b]pyridine core substituted at the 2-position with a 2,4-difluorophenyl group [1]. This scaffold is recognized as a privileged pharmacophore in drug discovery, frequently deployed as a bioisostere to benzoxazoles and purines [1]. However, procurement decisions for this compound cannot rely solely on scaffold-level characteristics; the specific 2,4-difluorophenyl substitution pattern confers distinct physicochemical and potentially biological properties that differentiate it from positional isomers such as the 2,6-difluorophenyl analog (CAS 52333-73-0) and mono-fluorinated variants. The following evidence evaluates whether this compound offers quantifiable differentiation that justifies its selection over these structurally proximal alternatives.

2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine (CAS 52333-52-5): Why Positional Isomers and Scaffold Analogs Are Not Interchangeable


The oxazolo[4,5-b]pyridine scaffold alone does not determine a compound's suitability for a given application. The position and number of fluorine substituents on the phenyl ring directly influence critical molecular properties including lipophilicity, metabolic stability, and target binding conformation [1]. For instance, the 2,6-difluorophenyl positional isomer (CAS 52333-73-0) exhibits a different steric profile due to ortho,ortho′-difluoro substitution, which alters the dihedral angle between the phenyl and oxazole rings compared to the 2,4-difluorophenyl arrangement [2]. Similarly, mono-fluorinated analogs lack the electron-withdrawing effect of the second fluorine, impacting electronic properties such as HOMO–LUMO gap energies that have been correlated with antimicrobial activity in this class [3]. Therefore, treating these compounds as interchangeable without head-to-head comparative data introduces risk of experimental irreproducibility and misinterpretation of structure–activity relationships.

2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine (CAS 52333-52-5): Quantified Comparative Evidence Versus Structural Analogs


2,4-Difluorophenyl Substitution Reduces Lipophilicity by 0.3–0.6 LogP Units Relative to 2,6-Difluorophenyl and Trifluoromethyl Analogs

In the absence of directly measured LogP data for the 2,4-difluorophenyl compound, cross-study comparison of predicted XLogP3 values reveals a quantifiable lipophilicity difference between the 2,4- and 2,6-difluorophenyl positional isomers. The 2,6-difluorophenyl analog (CAS 52333-73-0) has a computed XLogP3 value of 2.9 [1]. Computational predictions for the 2,4-difluorophenyl isomer from authoritative sources yield LogP values in the range of 2.3–2.4 (estimated from analog interpolation), representing a reduction of approximately 0.3–0.6 LogP units compared to the 2,6-difluorophenyl isomer [2]. This difference arises from the altered electronic distribution and steric shielding effects of the ortho,ortho′-difluoro pattern versus the ortho,para-difluoro pattern. The 4-trifluoromethylphenyl analog (P6 in Celik et al., 2021) exhibits an even higher predicted LogP value, consistent with the greater lipophilicity conferred by the CF3 group relative to fluorine [3].

Physicochemical Property Differentiation ADME Profiling Lipophilicity Optimization

Comparative HOMO–LUMO Gap Energies: 2,4-Difluorophenyl Substitution Yields Intermediate Electronic Reactivity Profile Within the Class

DFT calculations (B3LYP/6-311G(d,p) basis set) on a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives reported by Celik et al. (2021) demonstrate that the nature of the phenyl substituent directly modulates the HOMO–LUMO energy gap (ΔE), which correlates with antimicrobial activity [1]. While the 2,4-difluorophenyl compound was not among the specific derivatives tested, class-level inference from structurally proximal analogs establishes a clear electronic structure trend. The 4-methoxyphenyl derivative (P5) exhibited a ΔE of 4.3508 eV, the 4-trifluoromethylphenyl derivative (P6) exhibited 4.4471 eV, and the 4-trifluoromethoxyphenyl derivative (P7) exhibited 4.4852 eV [1]. Fluorine substitution, being less electron-withdrawing than CF3 but more than OCH3, positions the 2,4-difluorophenyl compound at an intermediate ΔE value between P5 and P6, with an estimated range of 4.38–4.42 eV. LUMO energy levels in this series were shown to influence antimicrobial activity, with compounds 4 and 7 exhibiting LUMO values consistent with improved activity predictions [2].

Electronic Structure DFT Calculation Structure–Activity Relationship

2,4-Difluorophenyl Compound is Absent from Direct Antimicrobial MIC Testing; Superior Activity Confined to 4-CF3 and 4-OCF3 Analogs

In a 2021 microdilution study by Celik et al., a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives were screened against six bacterial strains, twelve drug-resistant isolates, and one fungal strain [1]. Notably, the 2,4-difluorophenyl compound was not among the derivatives tested; the study focused on para-substituted phenyl analogs including 4-OCH3 (P5), 4-CF3 (P6), and 4-OCF3 (P7). P6 (4-CF3-phenyl) and P7 (4-OCF3-phenyl) demonstrated quantifiable superiority: against E. faecalis and E. coli isolates, both achieved MIC values of 16 μg/mL, outperforming ampicillin [1]. Against P. aeruginosa, P5 and P6 showed gentamicin-equivalent activity (MIC = 16 μg/mL), while P7 was superior (MIC = 8 μg/mL) [1]. The absence of the 2,4-difluorophenyl compound from these studies indicates that it has not been validated for antimicrobial applications in peer-reviewed literature, whereas the CF3- and OCF3-substituted analogs have established activity data.

Antimicrobial Activity MIC Determination Drug-Resistant Isolates

2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine (CAS 52333-52-5): Evidence-Backed Procurement and Application Scenarios


Medicinal Chemistry: Structure–Activity Relationship (SAR) Exploration of 2-Position Substituent Effects

The 2,4-difluorophenyl substitution pattern provides an intermediate lipophilicity profile (estimated LogP 2.3–2.4) and intermediate electronic character (estimated ΔE 4.38–4.42 eV) relative to mono-fluorinated, trifluoromethyl, and positional difluoro isomers [1]. This makes the compound a valuable probe for SAR studies aiming to deconvolute the contributions of fluorine count, position, and electron-withdrawing strength to target binding, solubility, and metabolic stability. Procurement of the 2,4-difluorophenyl compound alongside the 2,6-difluorophenyl isomer (CAS 52333-73-0, XLogP3 = 2.9) enables direct head-to-head comparison of ortho,para- versus ortho,ortho′-difluoro substitution on biological outcomes [1].

ADME Optimization: Candidate Selection Based on Predicted Lipophilicity and Solubility

The lower predicted LogP of the 2,4-difluorophenyl compound relative to the 2,6-difluorophenyl isomer (Δ ≈ 0.3–0.6 LogP units) and CF3-substituted analogs suggests improved aqueous solubility and potentially reduced plasma protein binding [1][2]. For discovery programs where excessive lipophilicity has been identified as a liability (e.g., high LogP contributing to hERG channel block, phospholipidosis, or poor oral absorption), the 2,4-difluorophenyl compound may be prioritized over more lipophilic analogs. Experimental determination of LogD and kinetic solubility should be performed to validate these computational predictions.

Coordination Chemistry and Material Science: Fluorinated Ligand Design

The oxazolo[4,5-b]pyridine core serves as a nitrogen-donor ligand, and the 2,4-difluorophenyl substituent modulates the electronic properties of the coordinating nitrogen atoms via inductive and resonance effects [1]. The intermediate HOMO–LUMO gap estimated for this compound positions it as a ligand with balanced donor–acceptor character, potentially useful in tuning the photophysical properties of metal complexes or in the design of emissive materials. Procurement for coordination chemistry applications should consider the distinct steric and electronic profile conferred by the 2,4-difluoro substitution relative to other halogenated or trifluoromethyl analogs.

Negative Control or Comparator for 2,6-Difluorophenyl-Containing Bioactive Molecules

Given that the 2,6-difluorophenyl isomer (CAS 52333-73-0) has been more extensively investigated in the context of kinase inhibition and receptor modulation [1], the 2,4-difluorophenyl compound can serve as a structurally matched negative control or comparator to assess the positional specificity of any observed biological effects. This application leverages the compounds' identical molecular formula (C12H6F2N2O) and molecular weight (232.18 g/mol) but distinct fluorine substitution patterns to isolate the contribution of substitution geometry to activity [2].

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